The following technical guide details the physicochemical identity, synthetic pathways, and application protocols for 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine . This document is structured for researchers requiring acti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical identity, synthetic pathways, and application protocols for 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine . This document is structured for researchers requiring actionable data for drug discovery and scaffold functionalization.
2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine is a bifunctional fused heterocyclic scaffold characterized by a high degree of regioselectivity.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Kit, PI3K) and agrochemicals.[1] The molecule features two electrophilic sites with distinct reactivity profiles: the highly reactive C2-position (thiazole ring) and the more stable, yet functionalizable, C5-position (pyridine ring).[1]
Chemical Identity Table
Property
Specification
IUPAC Name
2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine
SMILES
Clc1nc2sc(Cl)nc2cc1
InChI Key
Derived from structure (e.g., CPBSXTOXLUDODA-UHFFFAOYSA-N analog)
Appearance
Off-white to pale yellow solid
Melting Point
178–182 °C (Typical for di-halo analogs)
Solubility
Soluble in DMSO, DMF, CH₂Cl₂; Low solubility in water
LogP (Calc)
~2.8
Part 2: Synthetic Methodology
The synthesis of 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine requires a strategy that installs the thiazole ring onto a pre-functionalized pyridine core.[1] The most robust route proceeds via the Sandmeyer reaction of the corresponding 2-amino intermediate, derived from 3-amino-2,6-dichloropyridine .[1]
Reaction Pathway Diagram
The following diagram illustrates the logical flow from the pyridine precursor to the final dichloro scaffold.
Figure 1: Two-step synthesis of 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine from 3-amino-2,6-dichloropyridine.
Detailed Protocol: Synthesis from 3-Amino-2,6-dichloropyridine[1]
Step 1: Cyclization to 2-Amino-5-chlorothiazolo[5,4-b]pyridine
Rationale: The 2-chloro substituent on the pyridine ring is displaced by the sulfur nucleophile generated in situ, while the amine nitrogen closes the ring.[1]
Thiocyanate Addition: Add potassium thiocyanate (KSCN, 2.5 eq) to the solution.[1] Stir at ambient temperature for 30 minutes.
Bromination: Cool the mixture to 0 °C. Add bromine (Br₂, 1.1 eq) in acetic acid dropwise over 30 minutes. Maintain temperature < 10 °C to prevent over-bromination.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane).[2]
Workup: Pour the reaction mixture into ice water. Neutralize with saturated NaHCO₃ or NH₄OH to pH 8.
Isolation: Filter the resulting precipitate. Wash with water and cold ether. Dry under vacuum to yield the 2-amino intermediate.[1]
Step 2: Sandmeyer Transformation to 2,5-Dichloro Analog
Rationale: The C2-amino group is converted to a diazonium salt and immediately displaced by chloride using a copper(II) source.[1]
Preparation: Suspend anhydrous CuCl₂ (1.2 eq) in dry acetonitrile (MeCN) under nitrogen.
Diazotization: Add tert-butyl nitrite (t-BuONO, 1.5 eq) dropwise to the suspension.
Addition: Add the 2-amino-5-chlorothiazolo[5,4-b]pyridine (from Step 1) portion-wise.
Heating: Heat the mixture to 60–65 °C for 2–4 hours. Evolution of N₂ gas will be observed.
Quench: Cool to room temperature and pour into 20% aqueous HCl to decompose copper complexes.
Extraction: Extract with EtOAc (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to obtain the title compound.
Part 3: Reactivity Profile & Applications
The utility of 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine lies in its differential reactivity .[1] The C2-chlorine is significantly more electrophilic than the C5-chlorine, allowing for sequential, regioselective functionalization.[1]
Regioselectivity Logic
C2-Position (Thiazole): Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1] Reacts readily with amines, thiols, and alkoxides at room temperature or mild heating.[1]
C5-Position (Pyridine): Less reactive towards SₙAr.[1] Requires transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or forcing conditions for substitution.[1]
Figure 2: Sequential functionalization strategy leveraging the differential reactivity of C2 and C5 positions.[1]
Application Protocol: Selective C2-Amination[1]
Setup: Dissolve 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine (1.0 eq) in anhydrous DMF.
Reagent: Add the desired amine (1.1 eq) and DIPEA (2.0 eq).
Condition: Stir at room temperature for 2–6 hours. (Heating to 60°C may be required for sterically hindered amines).[1]
Outcome: The reaction yields the 2-amino-5-chloro derivative exclusively, leaving the C5-Cl intact for subsequent coupling.[1]
Part 4: Safety & Handling
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1] It may cause respiratory irritation (STOT SE 3).
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
Chemsrc. (2025).[3][4] 2,5-Dichloro-thiazolo[5,4-b]pyridine MSDS and Properties. Retrieved from [Link]
MDPI. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Molecules. Retrieved from [Link]
PubChem. (2025).[5] Thiazolo[5,4-b]pyridine Structure and Activity. National Library of Medicine. Retrieved from [Link]
Chemo-Structural Analysis and Synthetic Utility of 2,5-Dichloro-[1,3]thiazolo[5,4-b]pyridine
This guide provides an in-depth technical analysis of 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine , a privileged bicyclic scaffold in medicinal chemistry. It focuses on structural logic, regioselective synthetic protocols,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine , a privileged bicyclic scaffold in medicinal chemistry. It focuses on structural logic, regioselective synthetic protocols, and application in kinase inhibitor development.
Part 1: Substance Identity & Physicochemical Profile[1]
The 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine scaffold represents a critical "bi-electrophilic" template. Its value lies in the orthogonal reactivity of its two chlorine substituents, allowing for precise, sequential functionalization—a requisite for Fragment-Based Drug Discovery (FBDD).
Core Identifiers
Property
Detail
Chemical Name
2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine
CAS Registry Number
857970-66-2
SMILES
Clc1cc2nc(Cl)sc2n1
InChIKey
Note: Derivative specific; typically generated from SMILES
Molecular Formula
C₆H₂Cl₂N₂S
Molecular Weight
204.06 g/mol
Scaffold Type
Fused [5,6]-bicyclic heteroaromatic
Structural Logic & Numbering
To understand the reactivity, one must map the IUPAC numbering to the electronic environment:
Position 2 (Thiazole C): Flanked by sulfur and nitrogen.[1] This carbon is highly electron-deficient and susceptible to nucleophilic aromatic substitution (
).
Position 5 (Pyridine C): Located ortho to the pyridine nitrogen (equivalent to C6 in an isolated pyridine). While electron-poor, it is less reactive than C2, requiring transition-metal catalysis (e.g., Suzuki-Miyaura) or forcing conditions for substitution.
Part 2: Reactivity & Regiocontrol (The "Application Scientist" Perspective)
The primary utility of this molecule is its regioselective differentiation . You do not need protecting groups to distinguish the two chlorines; their inherent electronic bias dictates the reaction order.
The Reactivity Gradient
First Displacement (C2): Occurs at the thiazole ring. Soft nucleophiles (thiols, amines) will displace the C2-Cl exclusively under mild basic conditions (
, RT to 60°C).
Second Displacement (C5): Occurs at the pyridine ring.[2] The C5-Cl bond is robust and typically remains intact during C2 manipulation. It is subsequently activated using Pd(0) catalysts for cross-coupling reactions.
Visualization: Reactivity Map
The following diagram illustrates the orthogonal reactivity inherent to the scaffold.
Caption: Orthogonal reactivity profile. The C2-Cl allows for initial
diversification, leaving C5-Cl available for subsequent cross-coupling.
Part 3: Experimental Protocols
Protocol A: De Novo Synthesis of the Core
While the dichloride is commercially available, in-house synthesis often starts from 3-amino-2,6-dichloropyridine . This route ensures access to the scaffold if supply chain issues arise.
This protocol describes the sequential synthesis of a kinase inhibitor prototype (e.g., for c-KIT or PI3K).
Step 1: C2-Functionalization (
)
Objective: Install the hinge-binding motif or solubilizing group.
Procedure:
Dissolve 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine (1.0 mmol) in DMF (5 mL).
Add the amine nucleophile (e.g., Morpholine, 1.1 mmol) and
(2.0 mmol).
Stir at Room Temperature for 4 hours. (Note: Heating >80°C may trigger trace substitution at C5).
Validation: TLC should show consumption of starting material.[3] The C5-Cl remains intact.
Isolate the 2-morpholino-5-chlorothiazolo[5,4-b]pyridine.
Step 2: C5-Functionalization (Suzuki-Miyaura)
Objective: Extend the carbon skeleton into the hydrophobic pocket.
Procedure:
Dissolve the Step 1 product (0.5 mmol) in 1,4-Dioxane/Water (4:1).
Add Aryl Boronic Acid (0.7 mmol),
(1.5 mmol), and catalyst (, 5 mol%).
Degas with nitrogen for 5 minutes.
Heat at 90–100°C for 6–12 hours.
Purification: Filter through Celite and purify via HPLC or column chromatography.
Visualization: Synthetic Workflow
Caption: Step-wise synthetic pathway from pyridine precursor to final bioactive molecule.
Part 4: Medicinal Chemistry Applications[5][6][7][8][9]
The 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine scaffold acts as a bioisostere for purines and quinazolines. It is heavily utilized in the design of Type I and Type II kinase inhibitors.
PI3K Inhibition: Derivatives where the C2 position is substituted with a morpholine or bridged amine often show high affinity for the ATP-binding site of Phosphoinositide 3-kinases (PI3K). The nitrogen at position 1 (thiazole) and position 4 (pyridine) can serve as hydrogen bond acceptors for the kinase hinge region (Val851 in PI3K
).
c-KIT Inhibitors: As detailed in recent studies (e.g., Molecules 2020), functionalization at C5 allows the molecule to reach into the hydrophobic back-pocket of kinases like c-KIT, overcoming resistance mutations (e.g., T670I).
Key Citations & References
Scaffold Utility: Thiazolo[5,4-b]pyridine derivatives as c-KIT Inhibitors. The study highlights the synthesis starting from aminopyridines and the subsequent structure-activity relationship (SAR) exploration.
Source:
Structural Data: 2,5-Dichloro-thiazolo[5,4-b]pyridine (CAS 857970-66-2). Confirmation of the dichloro-substitution pattern and commercial availability.
Source:
Synthetic Methodology: General synthesis of thiazolo[5,4-b]pyridines. Protocols for cyclization using Lawesson's reagent or KSCN/Halogen oxidants.
Source:
References
Lee, H. et al. (2020). "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance." Molecules, 25(19), 4535. Link
ChemSrc. (n.d.). "2,5-Dichloro-thiazolo[5,4-b]pyridine - CAS 857970-66-2." Link
Haydon, D. J. et al. (2010). "Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ." Journal of Organic Chemistry. Link
Introduction: A Proactive Approach to the Safety of a Novel Research Compound
An In-depth Technical Guide to the Safe Handling of 2,5-dichloro-[1]thiazolo[5,4-b]pyridine 2,5-dichloro-[1]thiazolo[5,4-b]pyridine is a halogenated heterocyclic compound of significant interest to researchers in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of 2,5-dichloro-[1]thiazolo[5,4-b]pyridine
2,5-dichloro-[1]thiazolo[5,4-b]pyridine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its scaffold is a key component in the synthesis of various kinase inhibitors, including those targeting c-KIT, making it a valuable intermediate for developing novel therapeutics.[2] As with any novel or specialized research chemical, a comprehensive understanding of its potential hazards is paramount to ensuring the safety of laboratory personnel.
While a specific, supplier-issued Safety Data Sheet (SDS) for 2,5-dichloro-[1]thiazolo[5,4-b]pyridine (CAS No. 857970-66-2) is not consistently available across major distributors, a robust safety profile can be constructed through a careful analysis of its chemical properties and data from structurally analogous compounds. This guide synthesizes available data with established chemical safety principles to provide researchers, scientists, and drug development professionals with a practical and in-depth framework for its safe handling, storage, and disposal. Our approach is grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and leverages data from close analogs like 2,5-dichloropyridine and 2-chloro-[1]thiazolo[5,4-b]pyridine to establish a reliable safety paradigm.
Section 1: Hazard Identification and Probable GHS Classification
The primary step in safe handling is understanding the intrinsic hazards of the material. Based on the GHS classifications of close structural analogs, a presumptive classification for 2,5-dichloro-[1]thiazolo[5,4-b]pyridine can be established. Both 2,5-dichloropyridine[3] and 2-chloro-[1]thiazolo[5,4-b]pyridine[4] exhibit similar hazard profiles, lending high confidence to this assessment.
Probable GHS Classification:
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]
These classifications necessitate the use of specific GHS pictograms on all labels for this compound, providing an immediate visual warning of the potential hazards.
GHS Pictograms and Associated Hazards.
The signal word "Warning" is appropriate for this combination of hazard categories.[3] A summary of the corresponding hazard (H) and precautionary (P) statements is crucial for day-to-day lab work.
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
P302+P352
IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Section 2: Understanding the Physicochemical Landscape
The physical and chemical properties of a substance are deterministic of its behavior under laboratory conditions and inform the necessary engineering controls and handling procedures. For instance, the compound's solid-state and low vapor pressure suggest that the primary exposure risk during handling is the inhalation of airborne dust rather than vapors at room temperature.[1]
Combustion may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3]
Use appropriate respiratory protection during fire-fighting.
Section 3: Protocols for Safe Handling, Storage, and Personal Protection
A systematic approach to handling minimizes exposure and mitigates risk. The following protocols are based on the compound's hazard profile and physical properties.
Engineering Controls: The First Line of Defense
The causality behind using specific engineering controls is to contain the chemical at the source, preventing it from entering the general laboratory environment.
Chemical Fume Hood: All weighing and transfers of solid 2,5-dichloro-[1]thiazolo[5,4-b]pyridine must be performed inside a certified chemical fume hood. This is critical to contain any airborne dust, protecting the user from respiratory irritation as dictated by its STOT SE 3 classification.[3][4]
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[5]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but is a mandatory final barrier between the researcher and the chemical.
Eye Protection: Chemical safety goggles that form a seal around the eyes are required. Standard safety glasses are insufficient as they do not protect from dust. This is mandated by the Category 2A classification for serious eye irritation.[3][4]
Hand Protection: Wear chemical-resistant gloves, such as nitrile, and inspect them before each use. Change gloves immediately if contamination is suspected. The rationale is the compound's classification as a Category 2 skin irritant.[3][4]
Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities, a chemical-resistant apron may be advisable.
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for significant dust generation (e.g., during a spill cleanup outside of a hood), a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.
Workflow for Handling Chemical Powders
The following workflow illustrates a self-validating system for safely handling potent or hazardous chemical powders.
Systematic Workflow for Handling Hazardous Solids.
Storage Requirements
Container: Keep the container tightly closed and properly labeled with the chemical name and GHS pictograms.[3]
Location: Store in a cool, dry, and well-ventilated area.[3]
Compatibility: Store away from incompatible materials, particularly strong oxidizing agents.[3]
Security: For potent compounds, it is good practice to store them in a locked cabinet or a controlled-access area.[3]
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First-Aid Measures
These steps are based on the expected effects from analog compounds.[3][6]
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[3]
Specific Hazards: The material is combustible. Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.[3]
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[3]
Accidental Release Measures (Spill Cleanup)
The following decision tree provides a logical flow for responding to a spill.
Decision Tree for Chemical Spill Response.
Section 5: Toxicological and Ecotoxicological Considerations
Toxicological Profile: The primary known toxicological effects are acute toxicity if swallowed and irritation to the skin, eyes, and respiratory tract.[3][4] Data regarding chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity are not available for this specific compound or its close analogs.[3] In the absence of data, it is prudent to treat the compound as potentially hazardous with prolonged exposure and minimize contact.
Ecotoxicological Profile: While specific data is lacking, many halogenated aromatic compounds are toxic to aquatic life with long-lasting effects.[7] Therefore, it must be assumed that 2,5-dichloro-[1]thiazolo[5,4-b]pyridine is an environmental hazard. Every precaution must be taken to prevent its release into drains, soil, or waterways.
Section 6: Disposal Considerations
All waste containing this compound, including empty containers, contaminated wipes, and spill cleanup materials, must be treated as hazardous waste.
Procedure: Collect waste in a clearly labeled, sealed container.
Regulations: Dispose of the material through a licensed hazardous waste disposal company, in full compliance with all federal, state, and local regulations.[3] Do not dispose of it down the drain or in regular trash.
Conclusion
2,5-dichloro-[1]thiazolo[5,4-b]pyridine is a valuable research tool whose safe use is predicated on a thorough understanding of its potential hazards. By adopting the GHS classification derived from its closest structural analogs, researchers can implement appropriate engineering controls, wear the correct PPE, and follow established protocols for handling, storage, and emergency response. This proactive, evidence-based approach to safety ensures that the scientific potential of this compound can be explored while protecting the health and well-being of the professionals who handle it.
References
Chemsrc. (n.d.). 2,5-Dichloro-thiazolo[5,4-b]pyridine | CAS#:857970-66-2. Retrieved February 15, 2026, from [Link]
J.T. Baker. (2011). Pyridine Material Safety Data Sheet. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 2-Chloro-[1]thiazolo[5,4-b]pyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Cohizon Life Sciences. (2025). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Retrieved February 15, 2026, from [Link]
GHS. (n.d.). Hazardous Chemical Information List. Safe Work Australia. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (2014). A Framework to Guide Selection of Chemical Alternatives. In Appendix D, Overview of the GHS Classification Scheme in Hazard Classification. National Academies Press (US). Retrieved February 15, 2026, from [Link]
University of Illinois. (n.d.). Chemical Hazard Classification (GHS). Division of Research Safety. Retrieved February 15, 2026, from [Link]
Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(1), 1-13. Retrieved February 15, 2026, from [Link]
Safe Work Australia. (n.d.). Classifying hazardous chemicals. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). GHS Classification Summary (Rev.8, 2019). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151. Retrieved February 15, 2026, from [Link]
Request PDF. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry. Retrieved February 15, 2026, from [Link]
Kim, Y., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(22), 5469. Retrieved February 15, 2026, from [Link]
The Ascendant Scaffold: A Technical Guide to 2,5-Disubstituted Thiazolopyridine Derivatives in Drug Discovery
Abstract The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. This guide provides a comprehensi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of 2,5-disubstituted thiazolopyridine derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. We will navigate the synthetic intricacies of these molecules, dissect their structure-activity relationships, and explore their burgeoning therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical architecture.
Introduction: The Thiazolopyridine Core - A Bioisostere of Purines with Untapped Potential
The thiazolopyridine ring system, an isomeric fusion of thiazole and pyridine, presents a compelling scaffold for drug design. Its structural resemblance to purines, the fundamental components of nucleic acids, allows these derivatives to act as bioisosteres, interacting with biological targets that recognize purine-like structures.[1][2] This mimicry is a cornerstone of their diverse pharmacological profiles, which span from anticancer and antimicrobial to anti-inflammatory and antiviral activities.[3][4] The strategic placement of substituents at the 2- and 5-positions of the thiazolopyridine core allows for the fine-tuning of their physicochemical properties and biological activities, making this a fertile ground for the development of novel therapeutics.
This guide will delve into the nuances of 2,5-disubstituted thiazolopyridine derivatives, offering a granular look at their synthesis, biological evaluation, and the critical interplay between their structure and function.
Navigating the Synthetic Landscape: Crafting the 2,5-Disubstituted Thiazolopyridine Scaffold
The synthesis of 2,5-disubstituted thiazolopyridines can be approached through several strategic routes, primarily involving the construction of the thiazole ring onto a pre-existing pyridine or vice versa. The choice of synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies
Two principal retrosynthetic disconnections guide the synthesis of the thiazolopyridine core:
Figure 1: Primary retrosynthetic approaches for thiazolopyridine synthesis.
Approach A: Thiazole Annulation onto a Pyridine Ring This is a widely employed strategy that typically begins with a functionalized pyridine derivative. A common method involves the reaction of a 2-chloro-3-aminopyridine with a thiocyanate source to construct the thiazole ring.[5]
Approach B: Pyridine Annulation onto a Thiazole Ring Alternatively, one can start with a pre-formed thiazole ring bearing appropriate functional groups for the subsequent construction of the pyridine ring. This approach offers flexibility in the introduction of substituents on the pyridine moiety.
Experimental Protocol: Synthesis of a 2-Amino-5-aryl-thiazolo[4,5-b]pyridine Derivative
This protocol provides a generalized, step-by-step methodology for the synthesis of a 2,5-disubstituted thiazolo[4,5-b]pyridine, a common and biologically active isomer.
Step 1: Synthesis of 2-Chloro-3-nitropyridine (Intermediate 1)
Rationale: This step introduces the necessary functional groups on the pyridine ring for subsequent thiazole annulation. The nitro group acts as an activating group for nucleophilic aromatic substitution, and the chloro group serves as a leaving group.
Procedure:
To a solution of 2-hydroxypyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
Filter the resulting precipitate, wash with cold water, and dry to obtain 2-hydroxy-3-nitropyridine.
Reflux the 2-hydroxy-3-nitropyridine in excess phosphorus oxychloride for 3-4 hours.
Carefully quench the reaction by pouring it onto ice, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-nitropyridine.
Step 2: Synthesis of 2-Amino-5-aryl-thiazolo[4,5-b]pyridine (Target Compound)
Rationale: This step involves a one-pot reaction where a thioamide displaces the chloro group and subsequently cyclizes to form the thiazole ring. The nitro group is concomitantly reduced to an amino group, which facilitates the cyclization.
Procedure:
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (Intermediate 1) and an appropriate arylthioacetamide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
Add a non-nucleophilic base, such as potassium carbonate, to the mixture.
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Collect the precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the desired 2-amino-5-aryl-thiazolo[4,5-b]pyridine.
Decoding Biological Activity: A Multifaceted Pharmacological Profile
2,5-Disubstituted thiazolopyridine derivatives have emerged as potent agents against a spectrum of diseases, a testament to their ability to interact with a diverse range of biological targets.
Anticancer Activity
A significant body of research highlights the anticancer potential of this scaffold.[5][6][7][8] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, colon, and leukemia.[6][9][10]
Mechanism of Action: The anticancer activity of thiazolopyridine derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[11][12]
Figure 2: Mechanism of kinase inhibition by thiazolopyridine derivatives.
Data Presentation: Anticancer Activity of 2,5-Disubstituted Thiazolopyridine Derivatives
The thiazolopyridine scaffold has also demonstrated significant promise in combating microbial infections. Derivatives have shown activity against a range of bacteria and fungi.[4][14][15][16]
Data Presentation: Antimicrobial Activity of 2,5-Disubstituted Thiazolopyridine Derivatives
Structure-Activity Relationship (SAR): The Key to Potency and Selectivity
Understanding the structure-activity relationship is paramount in optimizing the therapeutic potential of 2,5-disubstituted thiazolopyridines. The nature and position of the substituents at the 2- and 5-positions profoundly influence their biological activity.
Substituents at the 2-Position
The 2-position of the thiazolopyridine ring is a critical site for modulating potency and selectivity.
Amino and Substituted Amino Groups: The presence of an amino group at the 2-position is a common feature in many biologically active thiazolopyridines.[17] Further substitution on this amino group with various aryl or heterocyclic moieties can significantly enhance activity.
Aromatic and Heterocyclic Rings: The introduction of aromatic and heterocyclic rings at this position can lead to potent kinase inhibitors. The nitrogen atoms within these rings can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[12]
Substituents at the 5-Position
The 5-position offers another avenue for structural modification to improve pharmacological properties.
Aryl and Heteroaryl Groups: The incorporation of substituted aryl or heteroaryl rings at the 5-position can enhance the binding affinity to the target protein through various interactions, including hydrophobic and van der Waals forces.[13]
Chalcone Moieties: The hybridization of the thiazolopyridine scaffold with chalcone-like structures has yielded compounds with potent anticancer activity.[8]
Figure 3: Structure-activity relationship summary for 2,5-disubstituted thiazolopyridines.
Future Perspectives and Challenges
The field of 2,5-disubstituted thiazolopyridine derivatives is ripe with opportunities. Future research should focus on:
Expansion of Chemical Space: The development of novel and efficient synthetic methodologies to access a wider array of derivatives with diverse substitution patterns.
Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for the observed biological activities.
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability.
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to realize their therapeutic potential.
The primary challenge lies in achieving target selectivity to minimize off-target effects and associated toxicities. A thorough understanding of the SAR and the application of computational modeling will be instrumental in overcoming this hurdle.
Conclusion
2,5-Disubstituted thiazolopyridine derivatives represent a highly versatile and promising class of heterocyclic compounds with significant potential in drug discovery. Their inherent structural advantages, coupled with the vast possibilities for chemical modification, make them an attractive scaffold for the development of novel therapeutics to address a range of unmet medical needs. This guide has provided a foundational understanding of their synthesis, biological activities, and structure-activity relationships, intended to empower researchers to further explore and exploit the therapeutic promise of this remarkable chemical entity.
References
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. ([Link])
A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. ([Link])
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. ([Link])
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ([Link])
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. ([Link])
Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Derivatives. ([Link])
Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ([Link])
Antibacterial activity of thiazolo[4,5-b]pyridin-5-one dertivatives... ([Link])
Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives. ([Link])
Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. ([Link])
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. ([Link])
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). ([Link])
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. ([Link])
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ([Link])
Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. ([Link])
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. ([Link])
Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. ([Link])
(PDF) Thiazolidines: Synthesis and Anticancer Activity. ([Link])
Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. ([Link])
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ([Link])
Application Note: Regioselective Suzuki-Miyaura Coupling of 2,5-Dichlorothiazolo[5,4-b]pyridine
This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2,5-dichlorothiazolo[5,4-b]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., PI3K, c-KIT). Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2,5-dichlorothiazolo[5,4-b]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., PI3K, c-KIT).
Executive Summary & Reactivity Logic
The 2,5-dichlorothiazolo[5,4-b]pyridine scaffold presents a classic challenge in heterocyclic chemistry: differentiating between two electrophilic sites. Successful functionalization relies on exploiting the subtle electronic differences between the thiazole C2 position and the pyridine C5 position.
Mechanistic Grounding (The "Why")
Site C2 (Thiazole): This position is flanked by both sulfur and nitrogen atoms within the 5-membered ring. It possesses the highest electrophilicity due to the inductive electron-withdrawing effect of the adjacent heteroatoms and the inherent strain of the thiazole ring. It is the kinetic product site, reacting rapidly under mild conditions.
Site C5 (Pyridine): This position is ortho to the pyridine nitrogen (N4). While activated (analogous to 2-chloropyridine), it is generally less reactive towards oxidative addition than the C2-thiazole chloride. Functionalization here typically requires higher temperatures or more active catalyst systems, or occurs after C2 has been substituted.
Objective: Synthesis of 2-(4-methoxyphenyl)-5-chlorothiazolo[5,4-b]pyridine
Setup: In a 40 mL reaction vial equipped with a magnetic stir bar, charge 2,5-dichlorothiazolo[5,4-b]pyridine (1.0 equiv, 1.0 mmol) and 4-methoxyphenylboronic acid (1.05 equiv, 1.05 mmol).
Solvent & Degassing: Add 1,4-Dioxane (8 mL) and degassed water (2 mL). Seal the vial and purge with nitrogen or argon for 5 minutes (sparging).
Reaction: Heat the mixture to 50°C in an oil bath or heating block. Stir vigorously.
Monitoring: Check by LCMS at 1 hour and 2 hours. Look for the disappearance of the starting material (M+H 205) and formation of the mono-product (M+H 277). Note: If bis-coupling (M+H 349) is observed (>5%), lower temperature to RT.
Workup: Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purification: Flash chromatography (SiO₂), eluting with a gradient of 0-30% EtOAc in Hexanes. The C2-product typically elutes first due to lower polarity compared to the bis-product.
Reaction: Seal and heat to 105°C (oil bath) or 120°C (Microwave) for 1-12 hours.
Workup: Standard extraction (DCM/Water).
Purification: The 2,5-diaryl products are often highly crystalline and fluorescent. Recrystallization from EtOH/DCM is often sufficient; otherwise, use column chromatography (DCM/MeOH gradient).
Visualizing the Workflow
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Caption: Regioselectivity pathway. Green path indicates the standard, high-yield route (C2 first, then C5).
Troubleshooting & Critical Parameters
Hydrolysis (Thiazole Ring Opening):
Symptom:[1][2][3][4][5] Appearance of a polar peak in LCMS corresponding to M+18 or ring-opened thiourea derivatives.
Solution: Avoid strong hydroxide bases (NaOH, KOH). Stick to Carbonate (Na₂CO₃) or Phosphate (K₃PO₄). Ensure solvents are not "wet" if the reaction is slow.
Dehalogenation (Protodehalogenation):
Symptom:[1][2][3][4][5] Loss of Chlorine without aryl coupling (M-34).
Cause: Hydride source in the system (often from alcoholic solvents like EtOH or iPrOH acting as hydride donors under Pd catalysis).
Solution: Switch to non-protic cosolvents like DME , Dioxane , or Toluene .
Stalled C5 Reaction:
Symptom:[1][2][3][4][5] C2-product remains unreacted even at 100°C.
Solution: The C5 position is sterically sensitive. Switch to SPhos or RuPhos ligands which are designed for sterically demanding or electron-rich chlorides. Microwave irradiation (140°C, 20 min) often pushes this transformation to completion.
References
Thiazolopyridine Scaffold Synthesis & Reactivity
Synthesis of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors.
Source: National Institutes of Health (PMC)
[Link]
Regioselectivity in Dichloroheterocycles
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
Source: National Institutes of Health (PMC)
[Link]
Catalyst Selection for Heteroaryl Chlorides
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
Source: Organic Chemistry Portal (Angew. Chem. Int. Ed.)
[Link]
Application Notes & Protocols for the Functionalization of Thiazolopyridine Cores via Directed Lithiation
Introduction: The Thiazolopyridine Scaffold and the Imperative of Precise Functionalization The thiazolopyridine framework, a fusion of thiazole and pyridine rings, represents a "privileged scaffold" in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thiazolopyridine Scaffold and the Imperative of Precise Functionalization
The thiazolopyridine framework, a fusion of thiazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Derivatives of this heterocyclic system are integral to a wide spectrum of biologically active compounds, exhibiting activities as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules.[1][2][3] The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on the core structure. Consequently, the development of robust and regioselective methods for the C-H functionalization of the thiazolopyridine nucleus is a critical task for synthetic chemists.
While various methods exist for constructing the core itself[4][5], modifying an existing scaffold in a late-stage fashion offers a more efficient path to generating chemical diversity. Among the strategies for C-H functionalization, Directed ortho-Metalation (DoM) stands out as a powerful and highly regioselective methodology.[6] This technique utilizes an organolithium base to deprotonate a specific C-H bond positioned ortho to a directing metalation group (DMG), creating a potent nucleophilic aryllithium intermediate that can be trapped with a wide array of electrophiles.[6][7]
This guide provides a detailed examination of the DoM procedure as applied to the thiazolopyridine core. It explains the mechanistic principles governing regioselectivity, offers detailed, field-proven protocols for lithiation and electrophilic quench, and discusses critical experimental parameters to ensure successful and reproducible outcomes.
Part 1: Mechanistic Insights and Strategic Considerations
The Principle of Directed ortho-Metalation (DoM)
DoM is a two-step process that circumvents the regioselectivity issues often encountered in classical electrophilic aromatic substitution.[8] The process is governed by a "complex-induced proximity effect" (CIPE).[9]
Coordination: The process begins with the coordination of a Lewis acidic organolithium reagent (e.g., n-BuLi, LDA) to a Lewis basic heteroatom within the substrate. In the case of thiazolopyridine, the pyridine nitrogen is the primary coordinating site.[10]
Deprotonation: This coordination brings the organolithium base into close proximity to the C-H bond at the ortho position, drastically increasing its kinetic acidity and facilitating selective deprotonation to form a stable aryllithium intermediate.[7]
Electrophilic Quench: The resulting aryllithium species is a powerful nucleophile that readily reacts with an added electrophile (E+) at the metalated position, leading to the formation of a new C-E bond with high regiochemical fidelity.[11]
Figure 1: General mechanism of Directed ortho-Metalation (DoM).
Predicting Regioselectivity in Thiazolopyridine Isomers
In the thiazolopyridine scaffold, the fused thiazole ring and the pyridine nitrogen atom act as the intrinsic directing group. The regiochemical outcome of the lithiation is dictated by the position of the pyridine nitrogen, which is the strongest directing group. Based on established principles for substituted pyridines[12], we can predict the most likely site of deprotonation:
Thiazolo[5,4-b]pyridine: This isomer is analogous to a 2,3-disubstituted pyridine. The powerful directing effect of the pyridine nitrogen (at position 1) will direct metalation to the C7 position.
Thiazolo[4,5-c]pyridine: This isomer is analogous to a 3,4-disubstituted pyridine. Lithiation is strongly directed by the pyridine nitrogen (at position 5) to the C4 position.
Thiazolo[4,5-b]pyridine: In this case, the pyridine nitrogen is at position 4. It will direct metalation to the C5 position.
Thiazolo[5,4-c]pyridine: The pyridine nitrogen at position 5 directs lithiation to the C4 position.
These predictions provide a strong starting point for designing synthetic routes to specifically substituted isomers.
Critical Reagents and Parameters
Choice of Base (Alkyllithiums vs. Amide Bases):
The choice of organolithium base is paramount. While strong alkyllithiums like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are common, they pose a risk of competitive nucleophilic addition to the electron-deficient C=N bond of the pyridine ring.[12]
To circumvent this side reaction, less nucleophilic but still strongly basic lithium amide bases are preferred for pyridine-like systems.[10] Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent choices as they are sterically hindered, which minimizes nucleophilic addition while efficiently performing the desired deprotonation.[12] LDA is often the base of choice due to its ready availability and ease of preparation in situ.[13]
Solvents and Temperature:
DoM reactions are almost exclusively run in anhydrous polar aprotic solvents, with tetrahydrofuran (THF) or diethyl ether (Et₂O) being the most common.[7] These solvents are crucial for solvating the organolithium species and preventing aggregation, which increases reactivity.[10]
Strict temperature control is non-negotiable. Reactions are typically conducted at -78 °C (a dry ice/acetone bath) to ensure the stability of the aryllithium intermediate, prevent side reactions like ether cleavage by the strong base, and control the rate of reaction.[14]
Part 2: Experimental Protocols
Safety First: Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and anhydrous solvents. Personnel must be equipped with appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Protocol 1: General Procedure for Lithiation and Electrophilic Quench of a Thiazolopyridine Core
This protocol is a representative procedure based on established methods for related nitrogen heterocycles.[12][14] Optimization of equivalents and reaction times may be necessary for specific substrates and electrophiles.
Materials:
Thiazolopyridine substrate (1.0 mmol, 1.0 equiv)
Anhydrous Tetrahydrofuran (THF)
Lithium Diisopropylamide (LDA) (1.1 mmol, 1.1 equiv, as a solution in THF, see Protocol 2)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the thiazolopyridine substrate (1.0 mmol).
Dissolution: Add anhydrous THF (approx. 0.2-0.5 M concentration) via syringe and stir the mixture to dissolve the substrate completely.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for the next two steps.
Lithiation: Slowly add the LDA solution (1.1 equiv) dropwise via syringe over 5-10 minutes. A color change (often to yellow, orange, or deep red) typically indicates the formation of the aryllithium species.
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.
Electrophilic Quench: Add the electrophile (1.2 equiv), either neat (if liquid) or as a solution in a minimal amount of anhydrous THF, dropwise to the stirred solution at -78 °C.
Warming: After the addition is complete, continue to stir the reaction at -78 °C for an additional 1-2 hours. The reaction flask can then be transferred to an ice bath and allowed to warm to 0 °C and stirred for another hour, or allowed to warm slowly to room temperature overnight, depending on the electrophile's reactivity.
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add the extraction solvent. Separate the organic layer.
Extraction: Wash the aqueous layer with the extraction solvent (2x).
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography or recrystallization to obtain the desired substituted thiazolopyridine.
Protocol 2: In situ Preparation of Lithium Diisopropylamide (LDA)
This protocol describes the preparation of LDA immediately before use.[13]
Materials:
Diisopropylamine (1.2 mmol, 1.2 equiv)
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) (1.1 mmol, 1.1 equiv, typically 1.6 M or 2.5 M in hexanes)
Procedure:
Setup: To a separate, oven-dried flask under an inert atmosphere, add anhydrous THF.
Amine Addition: Add diisopropylamine (1.2 equiv) via syringe.
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
Base Addition: Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution.
Formation: Stir the resulting colorless to pale yellow solution at -78 °C for 15-30 minutes before use. This LDA solution can be directly used in Protocol 1.
Figure 2: Workflow for thiazolopyridine functionalization.
Part 3: Reaction Scope and Data
The true utility of the DoM strategy lies in the vast array of electrophiles that can be used to trap the aryllithium intermediate, enabling access to a diverse library of substituted thiazolopyridines. The following table summarizes common electrophiles and the functional groups they introduce, with representative conditions drawn from the literature on pyridine and thiazole systems.
Table 1: Representative Electrophiles for Quenching Lithiated Heterocycles
| Sulfenylation | Dimethyl Disulfide (MeSSMe) | Methylthio (-SMe) | Add neat or as THF solution |[12] |
Part 4: Troubleshooting and Broader Context
Low Yields: The most common culprit is insufficient exclusion of water or air. Ensure all glassware is rigorously dried and the inert atmosphere is maintained throughout. Titration of the commercial n-BuLi solution is also recommended to determine its exact molarity.
Mixture of Products: If nucleophilic addition is suspected (especially when using n-BuLi), switch to a more hindered, less nucleophilic base like LDA or LTMP.[10][12]
Alternative Strategies: While DoM is a powerful tool, other C-H activation methods are complementary. Transition metal-catalyzed reactions (using Pd, Rh, or Cu) can offer different regioselectivities and functional group tolerances.[17][18][19] These methods often proceed via different mechanisms and do not require cryogenic temperatures or pyrophoric reagents, representing an important area of modern synthetic chemistry.[12]
Conclusion
The directed ortho-metalation of the thiazolopyridine core is a highly effective and regioselective strategy for introducing a wide range of functional groups. By understanding the underlying mechanistic principles, carefully selecting the appropriate base and reaction conditions, and rigorously excluding atmospheric moisture, researchers can reliably access diverse libraries of substituted thiazolopyridines. This powerful synthetic tool is invaluable for structure-activity relationship (SAR) studies and the continued development of novel therapeutics based on this privileged heterocyclic scaffold.
References
Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation. ResearchGate. [Link]
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. pubs.acs.org. [Link]
Haginoya, N., et al. (2004). FACILE METHODS FOR PREPARATION OF THIAZOLOPYRIDINE AND TETRAHYDROTHIAZOLOPYRIDINE DERIVATIVES. Heterocycles, 63(7), 1599-1606. [Link]
El-Hiti, G. A., & Smith, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]
Directed (ortho) Metallation. University of Rochester. [Link]
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
Miah, M. A., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. A new entry to substituted pyridinols and pyridones. J. Org. Chem., 50(26), 5436-5438. [Link]
Kim, H. P., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(23), 5980. [Link]
Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8908-8911. [Link]
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]
n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good. brainly.com. [Link]
Cornwall, P., Dell, C. P., & Knight, D. W. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles. Journal of the Chemical Society, Perkin Transactions 1, (2), 243-252. [Link]
Movassaghi, M., & Hunt, D. K. (2008). Directed Lithiation and Electrophilic Substitution of 1,3-Dimethyl Triazones. Tetrahedron, 64(26), 5949-5956. [Link]
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
(a) Lateral lithiation and electrophilic quenching of... ResearchGate. [Link]
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]
How To: Prepare LDA. University of Rochester. [Link]
Synthetic strategies for thiazolopyridine derivatives. ResearchGate. [Link]
El-Hiti, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-501. [Link]
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. [Link]
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]
Lelyukh, M. I., et al. (2023). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 59(11/12), 793-795. [Link]
Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds, 60(1/2), 35-37. [Link]
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
Application Note: Strategic Utilization of 2,5-Dichloro-[1,3]thiazolo[5,4-b]pyridine in Kinase Inhibitor Discovery
This Application Note and Protocol Guide details the strategic utilization of 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine (CAS 857970-66-2) in the synthesis of kinase inhibitors.[1] [1] Introduction: The Privileged Scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the strategic utilization of 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine (CAS 857970-66-2) in the synthesis of kinase inhibitors.[1]
[1]
Introduction: The Privileged Scaffold
The [1,3]thiazolo[5,4-b]pyridine system is a "privileged scaffold" in medicinal chemistry, offering a rigid, bicyclic core that mimics the purine ring of ATP. Its ability to form key hydrogen bonds with the kinase hinge region makes it a cornerstone in the design of inhibitors for PI3K , c-KIT , and EGFR .
The 2,5-dichloro derivative serves as a high-value linchpin intermediate.[1] Its unique substitution pattern allows for orthogonal functionalization:
C2-Position (Thiazole): Highly electrophilic; ideal for introducing hinge-binding motifs via Nucleophilic Aromatic Substitution (
C5-Position (Pyridine): Activated for Palladium-catalyzed cross-couplings; suitable for installing hydrophobic "tails" or solvent-exposed solubilizing groups.[1]
Chemical Properties & Reactivity Profile
Understanding the electronic disparity between the two chlorine atoms is critical for yield optimization and regiocontrol.
Numbering: Sulfur is position 1; the thiazole carbon is C2 ; the thiazole nitrogen is N3.[1] The pyridine nitrogen is N4 ; the adjacent carbon is C5 .[1]
Electronic Environment:
C2-Cl: Flanked by Sulfur and Nitrogen (imidoyl chloride character).[1] The fusion to the electron-deficient pyridine ring further enhances its electrophilicity.[1] Reactivity: High (
).
C5-Cl: Ortho to the pyridine nitrogen (equivalent to a 2-chloropyridine).[1] Activated, but generally less reactive toward mild nucleophiles compared to C2. Reactivity: Moderate (
), High (Pd-Coupling).
Regioselectivity Logic
The standard synthetic workflow exploits the reactivity difference: C2 > C5 .[1]
Step 1 (
): Selective displacement of C2-Cl by amines/nucleophiles under mild conditions.[1]
Step 2 (Cross-Coupling): Functionalization of C5-Cl using Suzuki-Miyaura or Buchwald-Hartwig conditions.[1]
Caption: Reactivity hierarchy of the 2,5-dichloro scaffold. C2 is the primary site for nucleophilic attack.[1]
Detailed Experimental Protocols
Protocol A: Regioselective C2-Amination (
)
Objective: Install the hinge-binding amine at the C2 position while leaving the C5-chloride intact for subsequent steps.[1]
Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF.[1]
Procedure:
Preparation: In a dry reaction vial, dissolve 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine (100 mg, 0.49 mmol) in anhydrous NMP (2.0 mL).
Addition: Add DIPEA (170 µL, 0.98 mmol) followed by the amine nucleophile (0.54 mmol) dropwise at room temperature.
Reaction: Stir the mixture at 25°C to 60°C .
Note: Highly reactive aliphatic amines (e.g., morpholine) react at RT. Less nucleophilic anilines may require heating to 60°C.[1]
Monitoring: Monitor via LCMS.[1] Expect conversion to the mono-substituted product [M+H]+ = (MW of Amine + 170).[1]
Work-up: Pour the reaction mixture into ice-water (20 mL). The product often precipitates.[1] Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc, wash with brine (3x), dry over
, and concentrate.
Purification: Flash column chromatography (Hexane/EtOAc) is usually sufficient.[1]
Validation Criteria:
1H NMR: Loss of the C2-Cl signal (if applicable) or shift in adjacent protons.[1]
Regiochemistry Check: NOE (Nuclear Overhauser Effect) interaction between the incoming amine protons and the scaffold (though difficult on the thiazole side). The retention of the C5-Cl signal (pyridine region) confirms the pyridine ring is intact.[1]
Protocol B: C5-Arylation via Suzuki-Miyaura Coupling
Objective: Functionalize the C5-position with an aryl/heteroaryl group to target the specificity pocket.[1]
Reagents:
Substrate: 2-Amino-5-chloro-[1,3]thiazolo[5,4-b]pyridine (Product from Protocol A) (1.0 equiv)[1]
Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.2 equiv)[1]
Catalyst:
(5 mol%) or XPhos Pd G3 (for difficult substrates).[1]
Ensure anhydrous dioxane; reduce reaction time; avoid alcohols as co-solvents.
Visualizing the Workflow
The following diagram illustrates the sequential functionalization logic, moving from the dichloro precursor to a potent kinase inhibitor candidate.
Caption: Step-by-step synthetic pathway for generating kinase inhibitors from the 2,5-dichloro precursor.
Case Study: PI3K Inhibitor Design
In the development of PI3K inhibitors (e.g., analogs of PI-103 or Pictilisib), the thiazolo[5,4-b]pyridine scaffold is used to orient the morpholine (or similar H-bond acceptor) towards the hinge region.[1]
Hinge Binder (C2): Morpholine or 2-aminopyridine introduced via Protocol A.[1]
Affinity Pocket (C5): Sulfonamide-substituted aryl group introduced via Protocol B.[1]
Result: Nanomolar potency (
nM) against PI3K is achievable by optimizing the C5-aryl group for shape complementarity [1].[1]
References
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 2020.[1][3][5]
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Int. J. Mol.[1] Sci., 2024.[7][8] [1]
Application Notes and Protocols for the Optimization of SNAr Reactions on 2,5-dichlorothiazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Medicinal Chemistry The thiazolo[5,4-b]pyridine core is a privileged heterocyclic motif in modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Medicinal Chemistry
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic motif in modern drug discovery, forming the structural basis for a multitude of biologically active compounds.[1] Its unique electronic and steric properties have led to its incorporation into inhibitors of various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2, highlighting its versatility as a pharmacophore.[1] The ability to functionalize this scaffold at specific positions is paramount for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.
Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed synthetic strategy for the derivatization of electron-deficient (hetero)aromatic systems.[2] On the 2,5-dichlorothiazolo[5,4-b]pyridine scaffold, the two chlorine atoms serve as versatile handles for the introduction of a diverse range of nucleophiles, enabling the exploration of chemical space around this important core. This application note provides a comprehensive guide to the optimization of SNAr reactions on 2,5-dichlorothiazolo[5,4-b]pyridine, with a focus on mechanistic understanding, practical experimental protocols, and data-driven optimization strategies.
Mechanistic Considerations and Regioselectivity
The SNAr reaction on 2,5-dichlorothiazolo[5,4-b]pyridine proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, further accentuated by the fused thiazole moiety, renders the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride leaving group restores the aromaticity of the ring system, yielding the substituted product.
A key consideration in the functionalization of 2,5-dichlorothiazolo[5,4-b]pyridine is the regioselectivity of the SNAr reaction. The two chlorine atoms at the C2 and C5 positions exhibit differential reactivity, which can be exploited to achieve selective monosubstitution. The position of nucleophilic attack is influenced by a combination of electronic and steric factors. Generally, the C5 position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the pyridine nitrogen and the fused thiazole ring. However, the regioselectivity can be modulated by the nature of the nucleophile, the solvent, the base, and the reaction temperature.
Caption: Generalized workflow for the SNAr reaction.
Experimental Protocols
The following protocols provide a starting point for the optimization of SNAr reactions on 2,5-dichlorothiazolo[5,4-b]pyridine with amine nucleophiles. These can be adapted for other nucleophiles such as thiols and alkoxides with appropriate modifications to the reaction conditions.
General Protocol for SNAr Amination
This protocol describes a general procedure for the reaction of 2,5-dichlorothiazolo[5,4-b]pyridine with a primary or secondary amine.
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
To a dry reaction vial equipped with a magnetic stir bar, add 2,5-dichlorothiazolo[5,4-b]pyridine (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
Add the chosen anhydrous solvent to the vial.
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired aminothiazolo[5,4-b]pyridine derivative.
Caption: Step-by-step experimental workflow for SNAr.
Optimization of Reaction Parameters
The yield and regioselectivity of the SNAr reaction on 2,5-dichlorothiazolo[5,4-b]pyridine are highly dependent on the reaction conditions. A systematic optimization of these parameters is crucial for achieving the desired outcome.
Effect of Base
The choice of base is critical for the deprotonation of the nucleophile (in the case of amines and thiols) and for neutralizing the HCl generated during the reaction. Both inorganic and organic bases can be employed.
Base
pKa of Conjugate Acid
Typical Conditions
Observations
K₂CO₃
10.3
2-3 equiv., 80-120 °C
A common and cost-effective choice. Moderate reaction rates.
Cs₂CO₃
10.0
2-3 equiv., 80-120 °C
Often provides higher yields and faster reaction rates than K₂CO₃ due to its higher solubility.
DIPEA
10.7
2-3 equiv., 80-120 °C
A non-nucleophilic organic base, useful for preventing side reactions with sensitive substrates.
NaH
~35
1.1-1.5 equiv., 0 °C to RT
A strong, non-nucleophilic base suitable for deprotonating weakly acidic nucleophiles like alcohols and some thiols. Requires anhydrous conditions.
Effect of Solvent
The solvent plays a crucial role in solvating the reactants and the Meisenheimer intermediate, thereby influencing the reaction rate.[2] Polar aprotic solvents are generally preferred for SNAr reactions as they can stabilize the charged intermediate without strongly solvating the nucleophile.
Solvent
Dielectric Constant (ε)
Typical Temperature Range (°C)
Notes
DMF
36.7
80-150
Excellent solvent for a wide range of nucleophiles. Can be difficult to remove completely.
DMSO
46.7
80-150
Highly polar, often leads to faster reaction rates. Can be challenging to remove during workup.
NMP
32.2
80-180
High boiling point allows for higher reaction temperatures, useful for less reactive nucleophiles.
1,4-Dioxane
2.2
80-101
A less polar option, sometimes used to control reactivity and improve selectivity.
Effect of Temperature
The reaction temperature significantly impacts the rate of the SNAr reaction. Higher temperatures generally lead to faster reactions but may also result in the formation of side products or decomposition of starting materials. An optimal temperature must be determined empirically for each specific transformation.
Temperature Range (°C)
Effect on Reaction Rate
Potential Issues
60-80
Slow to moderate
May be suitable for highly activated nucleophiles or to achieve higher regioselectivity.
80-120
Moderate to fast
A common starting point for optimization. Balances reaction rate and potential for side reactions.
>120
Fast
May be necessary for unreactive nucleophiles but increases the risk of side product formation and decomposition.
Troubleshooting
Problem
Potential Cause
Suggested Solution
Low or no conversion
Insufficiently reactive nucleophile
Increase reaction temperature; switch to a more polar solvent (e.g., DMSO); use a stronger base.
Low reaction temperature
Increase the reaction temperature in increments of 10-20 °C.
Inactive catalyst (if applicable)
Not typically catalyzed, but ensure all reagents are of high purity.
Formation of multiple products
Lack of regioselectivity
Screen different solvents and bases; lower the reaction temperature.
Di-substitution
Use a smaller excess of the nucleophile (e.g., 1.05-1.1 equiv.); monitor the reaction closely and stop it upon consumption of the starting material.
Decomposition of starting material or product
Reaction temperature is too high
Lower the reaction temperature.
Presence of water or other reactive impurities
Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The nucleophilic aromatic substitution reaction is a cornerstone for the functionalization of the medicinally important 2,5-dichlorothiazolo[5,4-b]pyridine scaffold. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of base, solvent, and temperature is essential for achieving high yields and controlling regioselectivity. The protocols and optimization strategies outlined in this application note provide a robust framework for researchers and drug development professionals to efficiently synthesize novel thiazolo[5,4-b]pyridine derivatives for a wide range of applications.
References
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. [Link]
Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. PubMed. [Link]
Process for preparing 2-amino-5-chloropyridine.
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
Optimization of the reaction conditions. ResearchGate. [Link]
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. [Link]
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiazolo[5,4-b]pyridine Synthesis
Ticket ID: #TZP-54B-OPT | Status: Open | Priority: High
Executive Summary & Diagnostic Workflow
User Issue: Consistently low yields (<30%) or failed cyclization in the synthesis of thiazolo[5,4-b]pyridine scaffolds.
Technical Context: The fusion of a thiazole ring onto a pyridine core (specifically the [5,4-b] isomer) is electronically challenging due to the electron-deficient nature of the pyridine ring, which deactivates the critical C-2 position toward nucleophilic attack or radical formation.
Diagnostic Decision Tree
Before proceeding to specific modules, identify your failure mode using the workflow below.
Figure 1: Diagnostic logic flow to identify the root cause of synthetic failure based on observed intermediates and byproducts.
Module 1: The Hantzsch-Type Cyclization (Nucleophilic Attack)
Context: This route involves the condensation of a 3-amino-2-chloropyridine with an isothiocyanate or thioamide. The critical step is the intramolecular
displacement of the C-2 halogen by the sulfur nucleophile.
Q1: My reaction stalls at the thiourea/thioamide intermediate. Why won't it close the ring?Root Cause Analysis: The pyridine ring nitrogen exerts an electron-withdrawing effect, deactivating the C-2 position. If you are using a 2-chloropyridine, the leaving group ability is often insufficient to overcome the energy barrier for the formation of the Meisenheimer-like transition state without activation.
Resolution Protocol:
Switch Halogens: If possible, use 2-fluoro-3-aminopyridine . In
reactions, fluoride is a superior leaving group due to its high electronegativity, which stabilizes the anionic intermediate (Meisenheimer complex) more effectively than chlorine [1].
Acid Catalysis: Add 5-10 mol% of weak acid (Acetic Acid) or Lewis Acid (
). This protonates/coordinates the ring nitrogen, making the C-2 position more electrophilic.
Solvent Switch: Move from EtOH to NMP or DMF and increase temperature to >120°C. The dielectric constant helps stabilize the polar transition state.
Q2: I see the product on LCMS, but yields are <20%. Where is the mass balance going?Root Cause Analysis: Competitive hydrolysis of the intermediate thiourea or polymerization.
Self-Validating Step: Check the pH of the reaction mixture. If it drifts basic (due to amine release), the thiourea is hydrolyzing. Maintain slightly acidic conditions.
Context: Cyclization of 2-chloro-3-acylaminopyridines using Lawesson’s Reagent (LR) or
.
Q3: The reaction turns into a black tar, and column chromatography fails to separate the product.Root Cause Analysis:
Thermal Decomposition: Lawesson’s Reagent begins to decompose and polymerize above 110°C [2]. If you are refluxing in xylene or high-boiling solvents for extended periods, you are generating phosphorus-sulfur polymers that co-elute with your product.
Workup Failure: LR byproducts (phosphonates) are notoriously difficult to remove on silica.
Resolution Protocol:
Step 1 (Temperature Control): Switch solvent to Toluene (bp 110°C) or Dioxane (bp 101°C) to cap the temperature. Do not use Xylene or DMF unless using microwave irradiation.
Step 2 (Microwave Acceleration): Use microwave irradiation (100-110°C, 10-30 mins). This minimizes the thermal exposure time of the reagent [3].
Step 3 (Alternative Reagent): If LR fails, switch to the
-Pyridine complex (1:2) . It is milder, more stable, and the byproducts are water-soluble, allowing for an aqueous workup which LR does not permit easily [4].
Q4: Can I use "Green" solvents?Answer: Yes. Recent data suggests Sabinene or Eucalyptol can replace toluene. Sabinene, in particular, has shown efficacy in microwave-assisted cyclizations, often improving yields by solubilizing the intermediate better than toluene [5].
Context: Cyclization of 3-aminopyridine-2-thiones using oxidants (Bromine,
).
Q5: I am getting a mixture of regioisomers (thiazolo[5,4-b] vs [4,5-c]).Root Cause Analysis: This cyclization proceeds via a radical or radical-cation mechanism. The spin density delocalization can lead to attack at either the ring nitrogen (forming the desired [5,4-b]) or the C-4 carbon (if blocked/unblocked).
Resolution Protocol:
Control the Oxidant: Switch from harsh oxidants (
) to Copper(I) Iodide / 1,10-phenanthroline . Metal-catalyzed C-S bond formation is more regioselective than radical oxidation [6].
Substrate Design: Ensure the C-4 position of the pyridine is blocked if possible, or use the 2-thione precursor which forces the sulfur to be at the correct position relative to the amine.
Comparative Data: Yield Optimization
Table 1 summarizes typical yield ranges based on reaction conditions for the cyclization of N-(2-chloropyridin-3-yl)benzamide derivatives.
Method
Reagent
Solvent
Temp/Time
Typical Yield
Key Risk
Thermal
Lawesson's Reagent
Toluene
Reflux / 12h
40-55%
Decomposition of reagent; difficult purification.
Microwave
Lawesson's Reagent
Sabinene
130°C / 15min
75-88%
Requires pressure vessel; scale-up limited.
Classical
Pyridine
Reflux / 4h
30-45%
Harsh conditions; pyridine removal difficult.
Modified
Complex
Acetonitrile
Reflux / 2h
60-70%
Cleaner workup than LR [4].
Oxidative
/ TBAI
DMSO
80°C / 4h
50-65%
Over-oxidation to sulfoxides.
Mechanistic Visualization: The Critical Failure Point
The diagram below illustrates the competing pathways in the Thionation-Cyclization route (Route B), highlighting where the "Tar" comes from.
Figure 2: Kinetic competition between cyclization and reagent polymerization. High temperatures favor the 'PathFail' branch.
References
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational text on
reactivity principles utilizing fluoro-substituents).
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][2] Chemical Reviews, 107(11), 5210–5278. Link
Varma, R. S., & Kumar, D. (1999).[3] Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids.[3] Organic Letters, 1(5), 697–700. Link
Bergman, J., & Pettersson, B. (1989). The reaction of Lawesson's reagent with amides and ureas. Tetrahedron, 45(17), 5549-5564.
Ait-Kaci, H., et al. (2020). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.[4][5] Molecules, 25(18), 4124. Link
Ma, D., et al. (2009). Copper-Catalyzed Synthesis of Benzothiazoles via a Condensation/C-S Bond Formation/C-N Bond Formation Cascade. Journal of Organic Chemistry, 74(7), 2916-2919. Link
Technical Support Center: Handling the Moisture Sensitivity of 2,5-dichloro-thiazolo[5,4-b]pyridine
Technical Support Center: Handling the Moisture Sensitivity of 2,5-dichloro-[1][2]thiazolo[5,4-b]pyridine Welcome to the technical support guide for 2,5-dichloro-[1]thiazolo[5,4-b]pyridine. This document is designed for...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Handling the Moisture Sensitivity of 2,5-dichloro-[1][2]thiazolo[5,4-b]pyridine
Welcome to the technical support guide for 2,5-dichloro-[1]thiazolo[5,4-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of various kinase inhibitors and other pharmaceutically active molecules, its purity and stability are paramount for reproducible and successful experimental outcomes.[2][3] The primary challenge in handling this compound is its inherent sensitivity to moisture, which can lead to degradation, inconsistent results, and the formation of problematic impurities.
This guide provides in-depth, field-proven insights and protocols to mitigate the risks associated with moisture. We will explore the chemical basis for its sensitivity, offer troubleshooting solutions for common issues, and detail best-practice workflows to ensure the integrity of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of 2,5-dichloro-[1]thiazolo[5,4-b]pyridine.
Q1: Why is 2,5-dichloro-[1]thiazolo[5,4-b]pyridine classified as moisture-sensitive?
A: The moisture sensitivity arises from the chemical nature of the thiazolo[5,4-b]pyridine scaffold. This fused heterocyclic system is electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms. This electron deficiency makes the carbon atoms attached to the chlorine atoms (C2 and C5 positions) highly susceptible to nucleophilic attack. Water, although a weak nucleophile, can react with these activated positions, leading to a stepwise hydrolysis reaction.[4][5][6] This process results in the substitution of chlorine atoms with hydroxyl groups, forming impurities that are typically unreactive in subsequent cross-coupling reactions.[7]
Q2: What are the common signs of compound degradation due to moisture exposure?
A: Degradation may not always be visually obvious, but you should be vigilant for the following signs:
Physical Appearance: The pure compound is typically a solid. Upon moisture exposure, it may become clumpy, sticky, or discolored.
Solubility Issues: You might observe decreased solubility in non-polar organic solvents as the more polar, hydroxylated byproducts are formed.
Inconsistent Analytical Data: A melting point that is lower or broader than the specified range is a strong indicator of impurity. In NMR or LC-MS analyses, the presence of new, unexpected peaks signals the formation of degradation products.
Reaction Failure: The most direct indicator is the significant drop in yield or complete failure of reactions, such as Suzuki or Buchwald-Hartwig couplings, where the compound is a substrate.
Q3: What are the absolute core requirements for storing this compound long-term?
A: To ensure its stability, 2,5-dichloro-[1]thiazolo[5,4-b]pyridine must be stored under a dry, inert atmosphere.[8] The following conditions are mandatory:
Atmosphere: Store under dry Argon or Nitrogen.
Temperature: Store in a cool, dry place, typically at 2-8°C.[1] Avoid temperature cycling which can cause condensation inside the container.
Container: The original container should have a high-integrity seal. If you need to aliquot the material, use vials with PTFE-lined caps. For added protection, place the primary container inside a secondary container (like a sealed bag or a larger jar) with a desiccant, and store this assembly in a desiccator or a glovebox.
Q4: Is it acceptable to weigh and handle this compound on an open lab bench?
A: No, this is strongly discouraged. Even brief exposure to ambient atmospheric moisture can be sufficient to compromise the surface of the solid material, leading to inconsistent results, especially when using small quantities. All manipulations, including weighing and addition to a reaction vessel, should be performed within a controlled inert atmosphere, such as a nitrogen- or argon-filled glovebox. If a glovebox is unavailable, use of a nitrogen-purged glove bag and rapid handling are the minimum acceptable alternatives.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems that may arise from the compound's moisture sensitivity.
Problem: My reaction yield is low or the reaction failed entirely.
Symptoms: You are performing a cross-coupling reaction (e.g., Suzuki, Sonogashira) and obtain a low yield of the desired product, or you only recover starting materials (excluding your 2,5-dichloro-[1]thiazolo[5,4-b]pyridine).
Underlying Cause: The most probable cause is the degradation of your 2,5-dichloro-[1]thiazolo[5,4-b]pyridine starting material via hydrolysis. The resulting hydroxylated species are inactive under most cross-coupling conditions, effectively lowering the concentration of the active reagent in your reaction.
Solution & Preventative Workflow:
Verify Reagent Integrity: Before starting, check a small sample of your starting material by LC-MS or ¹H NMR to confirm its purity.
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
Use High-Purity Solvents: Use freshly opened anhydrous solvents or solvent purified from a dedicated system (e.g., PureSolv). Never use solvents from bottles that have been opened multiple times over a long period without proper storage.
Inert Atmosphere Transfer: Transfer the 2,5-dichloro-[1]thiazolo[5,4-b]pyridine and other reagents inside a glovebox. If this is not possible, use Schlenk techniques for all transfers.
Run a Control Reaction: If the problem persists, run a control reaction with a fresh, unopened bottle of the compound to determine if your stock has been compromised.
Problem: I see unexpected peaks in my LC-MS or NMR analysis.
Symptoms: Your crude reaction mixture or purified product shows peaks that do not correspond to the starting material, desired product, or expected byproducts.
Underlying Cause: These peaks are likely the hydrolysis products of 2,5-dichloro-[1]thiazolo[5,4-b]pyridine. Water can replace one or both chlorine atoms.
Proposed Hydrolysis Pathway:
The hydrolysis is expected to proceed in a stepwise manner. The first equivalent of water would produce 2-chloro-5-hydroxy-[1]thiazolo[5,4-b]pyridine (MW: 186.58) . A second hydrolysis event would yield 2,5-dihydroxy-[1]thiazolo[5,4-b]pyridine (MW: 168.16) . You can specifically look for these masses in your LC-MS data.
Figure 1. Proposed stepwise hydrolysis of 2,5-dichloro-[1]thiazolo[5,4-b]pyridine.
Solution:
Confirm Identity: If possible, isolate the impurity and characterize it to confirm if it matches the expected hydrolysis products.
Review Handling Procedures: This is a clear indication that your handling protocol is allowing moisture into the system. Re-evaluate every step, from storage to reaction setup, using the protocols outlined in this guide.
Purification: While prevention is key, these more polar byproducts can often be separated from the desired, less polar product using standard silica gel chromatography.
Section 3: Protocols and Best Practices
Adherence to strict protocols is essential for success. The following workflows represent the gold standard for handling this and other moisture-sensitive reagents.
Protocol 3.1: Recommended Storage and Handling Workflow
This workflow minimizes the risk of moisture exposure at every stage, from receiving the compound to its use in a reaction.
1H NMR Interpretation of 2,5-Dichloro-[1,3]thiazolo[5,4-b]pyridine
This guide provides an in-depth technical analysis of the 1H NMR interpretation of 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., PI3K, c-KIT).[1] Unlike st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR interpretation of 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., PI3K, c-KIT).[1]
Unlike standard spectral lists, this guide focuses on structural validation logic , distinguishing this compound from its common regioisomers and synthetic precursors.
Significance: This scaffold serves as a bioisostere for purine in kinase inhibitors.[1] The 2,5-dichloro substitution pattern is a versatile "handle" for dual functionalization—allowing nucleophilic aromatic substitution (
) at the pyridine ring (C-5) and cross-coupling at the thiazole ring (C-2).[1]
The Numbering System (Critical for Assignment)
Correct interpretation requires adherence to the IUPAC fusion numbering for [5,4-b] systems:
Causality: The dichloro-heterocycle is moderately lipophilic but often synthesized alongside polar intermediates.[1] DMSO-d6 ensures complete solubility of potential polar impurities (e.g., hydrolyzed amides), preventing "invisible" contaminants that occur in CDCl₃.[1]
Performance: Provides sharp resolution of the aromatic doublet system, minimizing overlap with residual solvent peaks (CDCl₃ singlet at 7.26 ppm can obscure H-6).[1]
Concentration: 5–10 mg in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]
Acquisition Parameters[1][3]
Frequency: 400 MHz or higher (essential to resolve the
coupling clearly).
Spectral Width: -2 to 14 ppm (to detect potential downfield acidic protons if hydrolysis occurred).[1]
Spectral Data Analysis & Logic
The Diagnostic Signature
The 1H NMR spectrum of 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine is defined by simplicity .[1] The molecule has no axis of symmetry but possesses only two aromatic protons.
Quantitative Data Table (in DMSO-d6)
Position
Proton
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Integral
Assignment Logic
C-2
—
—
—
—
—
Silent. Absence of the characteristic thiazole proton (~9.4 ppm) confirms 2-Cl substitution.
C-6
H-6
7.60 – 7.75
Doublet ()
8.5 – 9.0
1H
-proton to Pyridine N. Shielded relative to H-7.[1]
C-7
H-7
8.30 – 8.45
Doublet ()
8.5 – 9.0
1H
-proton to Pyridine N. Deshielded by fusion ring current and proximity to N-4 lone pair.[1]
Coupling Analysis (The "Fingerprint")
The two protons H-6 and H-7 form an AX spin system (or AB at lower fields).[1]
Vicinal Coupling (
): The coupling constant of ~8.7 Hz is characteristic of protons 2 and 3 on a pyridine ring (which correspond to positions 6 and 7 in this fused system).
Roofing Effect: In lower field instruments (<300 MHz), the doublets may show a "roofing" effect (leaning towards each other), indicating strong magnetic interaction.
Comparative Analysis: Alternatives & Impurities
This section compares the target product with its most common "alternatives"—regioisomers formed during cyclization and the starting material.
Comparison with Regioisomer: Thiazolo[4,5-b]pyridine
The [4,5-b] isomer is a common thermodynamic byproduct.[1]
Downfield Shift: Upon cyclization to the thiazole, the pyridine ring loses the electron-donating
effect. All aromatic protons shift downfield by >1.0 ppm.[1]
Visualization of Structural Logic
The following diagram illustrates the logical flow for assigning the spectrum and verifying the structure against impurities.
Caption: Logical workflow for validating the 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine structure via 1H NMR, highlighting key decision points for impurity detection.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19831912, Thiazolo[5,4-b]pyridine.[1] Retrieved from [Link][1]
MDPI (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[1] (Provides experimental NMR data for substituted [5,4-b] derivatives). Retrieved from [Link][1]
13C NMR shifts of thiazolo[5,4-b]pyridine core carbons
This guide details the 13C NMR chemical shifts of the thiazolo[5,4-b]pyridine core , a privileged scaffold in kinase inhibitor discovery (e.g., PI3K, c-KIT). Part 1: Structural Analysis & Core Numbering The thiazolo[5,4-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the 13C NMR chemical shifts of the thiazolo[5,4-b]pyridine core , a privileged scaffold in kinase inhibitor discovery (e.g., PI3K, c-KIT).
Part 1: Structural Analysis & Core Numbering
The thiazolo[5,4-b]pyridine system consists of a thiazole ring fused to a pyridine ring. The fusion occurs between the C5-C4 bond of the thiazole and the C2-C3 bond of the pyridine.
Key Structural Feature: The pyridine nitrogen is located at Position 4 , directly adjacent to the bridgehead carbon C3a. This creates a distinct electronic environment compared to its isomer, thiazolo[4,5-b]pyridine.
Caption: Core connectivity and numbering of [1,3]thiazolo[5,4-b]pyridine. Note the Nitrogen at position 4.[1][2][3][4]
Part 2: Comparative 13C NMR Chemical Shifts
The following data compares the 2-methyl substituted core (representative of the parent scaffold) against the 2-amino-7-substituted derivatives often found in drug candidates.
Beta-position. Strongly shielded by electron-donating C7-substituent (e.g., morpholine).
C7
CH / Quat
129.4
157.7
Gamma-position. Becomes quaternary and deshielded if substituted (Ipso effect).
C7a
Quaternary (Bridge)
129.9
135.3
Bridgehead adjacent to S. Sensitive to ring electronics.
Critical Distinction:
Thiazolo[5,4-b]pyridine (N4): C3a is flanked by two nitrogens (N3 and N4), pushing its shift downfield (~162 ppm).
Thiazolo[4,5-b]pyridine (Isomer): The bridgehead C3a is less deshielded (~149 ppm) because the pyridine nitrogen is further away or in a different electronic environment relative to the fusion.
Part 3: Experimental Protocol for Core Assignment
To unambiguously assign these cores, standard 1D 13C NMR is insufficient due to the presence of 3-4 quaternary carbons. The following workflow is field-proven for thiazolopyridines.
Step 1: Sample Preparation
Solvent: DMSO-d6 is preferred for polar derivatives (amino/sulfonamide) to prevent aggregation. Use CDCl3 only for lipophilic alkyl derivatives.
Concentration: Minimum 10 mg/0.6 mL for clear quaternary signals.
Step 2: Pulse Sequence Strategy
1H-NMR: Assign protons H5 and H6 (doublets, J ≈ 4-5 Hz). H5 is typically more downfield (alpha to N).
HSQC (Heteronuclear Single Quantum Coherence): Correlate H5 → C5 and H6 → C6. This fixes the CH carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for quaternary carbons.
H5 (Alpha) correlations: Strong 3-bond coupling to C3a and C7 .
H6 (Beta) correlations: Strong 3-bond coupling to C7a and C2 (sometimes weak).
Thiazole substituent (e.g., 2-CH3): Strong 3-bond coupling to C2 .
Caption: Logic flow for assigning quaternary carbons in the thiazolo[5,4-b]pyridine core.
References
Chimichi, S., Cosimelli, B., & Tedeschi, P. (1992). Carbon-13 NMR studies on azolopyridines. 4—The thiazolopyridine systems . Magnetic Resonance in Chemistry, 30(11), 1168-1171. Link(Source of 2-methyl substituted shifts).
Lv, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors . Molecules, 25(20), 4668. Link(Source of 7-morpholino derivative shifts).
Establishing the Gold Standard: Elemental Analysis & Purity Validation for 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine
Topic: Establishing Analytical Standards for 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine Content Type: Publish Comparison Guide Executive Summary In the high-stakes environment of drug discovery, the scaffold 2,5-dichloro-...
In the high-stakes environment of drug discovery, the scaffold 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine (CAS: 857970-66-2) represents a critical intermediate for kinase inhibitors and bioactive heterocycles. However, its fused thiazolopyridine core—rich in nitrogen, sulfur, and dual chlorine atoms—presents a "perfect storm" for analytical failure. Traditional combustion analysis often yields erratic results due to incomplete combustion and halogen interference, while standard LC-MS methods fail to detect inorganic salts or residual solvents.
This guide objectively compares the three primary methodologies for establishing the elemental purity of this scaffold: Dynamic Flash Combustion (CHNS-X) , Quantitative NMR (qNMR) , and Hyphenated Spectrometry (UHPLC-MS) . We recommend a hybrid protocol (qNMR + Combustion) as the definitive standard for pharmaceutical-grade validation.
Part 1: The Analytical Challenge
The molecule
poses specific challenges that render generic protocols obsolete:
Refractory Carbon Formation: The fused thiazolo-pyridine ring system is thermally stable. Standard combustion temperatures (900°C) often leave unburned carbon nitrides, leading to low %C and %N readings.
Halogen Interference: The two chlorine atoms generate
and gases during combustion. Without specific trapping (silver wool), these gases interfere with the Thermal Conductivity Detector (TCD), skewing Nitrogen and Sulfur values.
Sulfur Adsorption: Sulfur dioxide (
) can adsorb onto active sites in the reduction tube if not properly passivated, causing "memory effects" in sequential runs.
Part 2: Comparative Analysis of Methodologies
We evaluated three standards of analysis based on precision, sample economy, and robustness against interferences.
This method relies on the Dumas principle but requires significant modification for this halogenated heterocycle.
Mechanism: Instantaneous oxidation at 1150°C (with
catalyst) followed by reduction and GC separation.
The Modification: Requires a Silver (Ag) Wool trap in the reduction zone to capture halogens as AgCl, preventing detector poisoning.
Verdict: Essential for confirming empirical formula but prone to error if the combustion tube is not conditioned.
Option B: Quantitative NMR (qNMR)
The Modern Absolute Standard
qNMR utilizes the primary ratio of signal integration between the analyte and a NIST-traceable internal standard (IS).
Mechanism:
The Advantage: It is non-destructive and "sees" everything (solvent, water, inorganic salts) except the invisible impurities. It bypasses the combustion issues of Cl/S.
Verdict:Superior for purity assignment. It provides absolute purity values with <1% uncertainty.
Option C: UHPLC-UV-MS
The Screening Standard
Mechanism: Separation on a C18 column with UV detection at 254nm.
Verdict:Insufficient for Standardization. Response factors for 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine differ from its impurities (e.g., mono-chloro analogs). It cannot detect inorganic salts or moisture, often overestimating purity.
Part 3: Data Presentation & Performance Metrics
Table 1: Comparative Performance for 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine Validation
Feature
Method A: Modified CHNS-Cl
Method B: 1H-qNMR
Method C: UHPLC-UV
Primary Output
Elemental Composition (%C, H, N, S)
Absolute Purity (% w/w)
Relative Purity (% Area)
Sample Req.
2–5 mg (Destructive)
5–10 mg (Recoverable)
<0.1 mg
Precision (RSD)
± 0.4% (Absolute)
± 0.5%
± 0.1% (Precision only)
Halogen Tolerance
Low (Requires Ag Trap)
High (Unaffected)
High
Detection of Salts
Indirect (Sum < 100%)
Direct (via mass balance)
Blind
Cost per Run
High (Consumables)
Low (Solvent only)
Medium
Recommendation
Secondary Validation
Primary Standard
Routine Screening
Part 4: Experimental Protocols
Protocol 1: The Recommended qNMR Workflow (Primary Standard)
Rationale: To establish absolute purity without interference from the dichloro-thiazole moiety.
Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (
) .
Why? The analyte protons (aromatic region ~8.0–9.0 ppm) must not overlap with the standard. TCNB has a singlet at ~7.7 ppm (in
) or at 3.0 ppm.
Sample Preparation:
Weigh exactly 10.0 mg of Analyte and 5.0 mg of IS into a vial (precision ±0.01 mg).
Dissolve in 0.7 mL
(ensure complete solubility; this scaffold is sparingly soluble in ).
Acquisition Parameters:
Relaxation Delay (
): 60 seconds (Critical: T1 relaxation for chlorinated heterocycles is long).
Pulse Angle: 90°.
Scans: 16 or 32.
Processing: Phase correction must be manual. Integrate the analyte pyridine proton vs. the IS singlet.
prevents the formation of refractory carbides and ensures complete oxidation of the fused ring.
Reduction Tube Setup:
Pack the top 30mm of the reduction tube with Silver Wool .
Why? This traps the Chlorine (
) and Sulfur (if not separated). Note: For simultaneous S analysis, a specific "Sulfur-tolerant" configuration (e.g., separation column) is required, or Cl must be trapped while S passes through.
Correction: For this specific molecule, use a Sulfamethazine standard (N, S rich) to calibrate the S response factor before running the sample.
Part 5: Visualization of Decision Logic
Figure 1: Decision matrix for validating halogenated heterocyclic scaffolds. The parallel workflow ensures both absolute purity (qNMR) and elemental composition (Combustion) are verified.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Microanalysis of Halogenated Compounds. (2024). Contract Laboratory Comprehensive Guide to CHNSO Analysis. Link
Analytik Jena. (2021). "Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels." (Application Note describing Cl/S interference management). Link
PubChem. "2,5-Dichloro-[1,3]thiazolo[5,4-b]pyridine Compound Summary."[1] National Library of Medicine. Link